molecular formula C34H32N2O12S3 B11038863 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2-methyl-3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2-methyl-3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11038863
M. Wt: 756.8 g/mol
InChI Key: DEFGWJVUFCCHPW-UHFFFAOYSA-N
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Description

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(2-methyl-3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(2-methyl-3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the ethoxy and nitrophenyl groups, as well as the methylation of the carboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(2-methyl-3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific groups with others, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(2-methyl-3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe or marker in biological studies due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(2-methyl-3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(2-methyl-3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared to other similar compounds, such as:

    Spiro compounds: These compounds share the spiro structure but may have different functional groups.

    Quinoline derivatives: These compounds have the quinoline core but may lack the spiro or dithiole groups.

    Dithiole compounds: These compounds contain the dithiole group but may have different core structures.

The uniqueness of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(2-methyl-3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of these structural elements, which may confer unique properties and applications.

Properties

Molecular Formula

C34H32N2O12S3

Molecular Weight

756.8 g/mol

IUPAC Name

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-methyl-3-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H32N2O12S3/c1-9-48-17-13-14-21-19(15-17)22-27(33(3,4)35(21)28(37)18-11-10-12-20(16(18)2)36(42)43)49-24(30(39)45-6)23(29(38)44-5)34(22)50-25(31(40)46-7)26(51-34)32(41)47-8/h10-15H,9H2,1-8H3

InChI Key

DEFGWJVUFCCHPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=C(C(=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

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